molecular formula C9H15NO2 B2775295 1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid CAS No. 885953-69-5

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid

Cat. No. B2775295
CAS RN: 885953-69-5
M. Wt: 169.224
InChI Key: OYGHXKZRQIOTKL-UHFFFAOYSA-N
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Description

The molecule “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” consists of 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms, making a total of 27 atoms . It is also known by other names such as cis-Octahydroisoindole .


Molecular Structure Analysis

The molecular structure of “1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid” is complex, with a total of 27 atoms. It includes 15 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms .

Scientific Research Applications

Pharmaceutical Applications

Anti-Hypertensive Agents: Octahydro-1H-isoindole-3a-carboxylic acid has been investigated for its potential as an anti-hypertensive agent. It serves as a reactant in the preparation of Perindoprilat , an angiotensin-converting enzyme (ACE) inhibitor used to manage hypertension .

Plant Hormone Derivatives

Indole-3-Acetic Acid (IAA) Precursor: Octahydro-1H-isoindole-3a-carboxylic acid is a precursor in the synthesis of indole-3-acetic acid (IAA) , a plant hormone produced from tryptophan degradation in higher plants. IAA plays a crucial role in plant growth, development, and responses to environmental stimuli .

Molecular Docking Studies

Anti-HIV-1 Activity: Researchers have explored novel indole derivatives, including octahydro-1H-isoindole-3a-carboxylic acid, for their anti-HIV-1 potential. Molecular docking studies have been conducted to evaluate their interactions with viral proteins, providing insights into their efficacy as anti-HIV agents .

Other Potential Applications

Beyond Pharmaceuticals: While the above fields represent well-studied applications, octahydro-1H-isoindole-3a-carboxylic acid may have additional unexplored uses. Further research is needed to uncover its potential in areas such as materials science, catalysis, or chemical synthesis.

properties

IUPAC Name

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-8(12)9-4-2-1-3-7(9)5-10-6-9/h7,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGHXKZRQIOTKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CNCC2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6,7,7a-octahydroisoindole-3a-carboxylic Acid

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